Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene scaffold substituted at position 2 with an ethyl carboxylate group and at position 3 with a sulfonamide-linked 4-(4-chlorophenyl)piperazine moiety. This structural framework is characteristic of bioactive molecules, particularly in central nervous system (CNS) targeting agents, where piperazine derivatives are often employed for their receptor-binding properties.
Properties
Molecular Formula |
C21H21ClN2O4S2 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-2-28-21(25)19-20(17-5-3-4-6-18(17)29-19)30(26,27)24-13-11-23(12-14-24)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3 |
InChI Key |
PHXGIDJSASNBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Benzothiophene Core: The benzothiophene moiety is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Sulfonylation: The sulfonyl group is added via sulfonyl chloride reagents under basic conditions.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperazine ring or the benzothiophene core.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential therapeutic applications due to its unique structural features. Its interactions with specific molecular targets can lead to the development of new drugs.
Biological Research
Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is utilized in receptor binding studies and enzyme inhibition assays. Its ability to modulate receptor activity makes it a valuable tool in pharmacological research.
Industrial Applications
This compound may serve as an intermediate in the synthesis of more complex pharmaceuticals, enhancing the efficiency of drug discovery processes.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
- Antidepressant Activity : Research indicates that derivatives similar to this compound exhibit antidepressant effects through serotonin receptor modulation.
- Anticancer Properties : Studies show that this compound can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent with unique structural features |
| Biological Research | Used in receptor binding and enzyme inhibition studies |
| Industrial Applications | Intermediate for synthesizing complex pharmaceuticals |
| Antidepressant Activity | Modulates serotonin receptors for potential antidepressant effects |
| Anticancer Properties | Inhibits tumor cell proliferation |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors, potentially modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Key Analogues :
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (): Substituent: 2-Fluorophenyl. Effect: Fluorine’s electronegativity may alter π-π stacking interactions compared to chlorine.
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate ():
- Substituent: 2,3-Dimethylphenyl.
- Effect: Methyl groups increase hydrophobicity (higher logP) and steric bulk, which could reduce solubility but enhance membrane permeability.
Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (): Substituent: 4-Acetylphenyl.
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate ():
- Substituent: 3-Methoxyphenyl.
- Effect: Methoxy’s electron-donating nature may weaken receptor binding compared to electron-withdrawing groups like chlorine.
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate ():
- Substituent: Pyrimidin-2-yl.
- Effect: The heteroaromatic ring may engage in additional hydrogen bonding or π-stacking, enhancing selectivity for specific receptors.
Table 1: Structural Comparison of Key Analogs
Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group likely enhances binding to serotonin/dopamine receptors compared to methoxy or methyl substituents.
- Steric Effects : Ortho-substituted analogs (e.g., 2-fluorophenyl) may exhibit reduced efficacy due to steric clashes in receptor pockets.
- Solubility vs. Permeability : Polar groups (e.g., acetyl) improve aqueous solubility but may limit blood-brain barrier penetration, critical for CNS-targeted drugs.
Biological Activity
Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanism of action, pharmacological properties, and implications for therapeutic applications.
- Molecular Formula : C₁₆H₁₉ClN₄O₄S
- Molecular Weight : 398.87 g/mol
- CAS Number : 1261016-92-5
The compound is primarily recognized for its interaction with various biological targets, particularly in the central nervous system (CNS). The piperazine moiety is known to influence neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have indicated that derivatives of piperazine can act as inhibitors of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is underscored by its activity on dopamine receptors. In particular, the presence of the chlorophenyl group may enhance selectivity towards certain receptor subtypes, providing a basis for further exploration in treating psychiatric disorders. Molecular docking studies suggest that it may bind effectively to the D3 dopamine receptor, which is implicated in mood regulation and reward pathways .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of similar compounds. For example, studies have shown that certain piperazine derivatives can inhibit human acetylcholinesterase with varying degrees of potency. These findings indicate that this compound might exhibit comparable inhibitory effects, warranting further investigation into its pharmacodynamics .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
